![molecular formula C8H12N2O5 B3056481 1,4-Piperazinediacetic acid, 2-oxo- CAS No. 717-28-2](/img/structure/B3056481.png)
1,4-Piperazinediacetic acid, 2-oxo-
Overview
Description
1,4-Piperazinediacetic acid, 2-oxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, biotechnology, and chemical research. This compound is commonly referred to as PDAA and is a derivative of piperazine. In
Scientific Research Applications
PDAA has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been shown to have antiviral and antibacterial properties, making it a potential candidate for the development of new drugs. PDAA has also been studied for its potential use as a chelating agent in the treatment of heavy metal poisoning.
In the field of biotechnology, PDAA has been used as a scaffold for the development of new peptides and proteins. PDAA can be modified to contain various functional groups, allowing for the creation of custom molecules with specific properties.
Mechanism of Action
The mechanism of action of PDAA is not fully understood. However, it is believed to work by binding to various target molecules and altering their function. PDAA has been shown to inhibit the activity of enzymes involved in the replication of viruses and bacteria, making it a potential candidate for the development of new antiviral and antibacterial drugs.
Biochemical and Physiological Effects:
PDAA has been shown to have a variety of biochemical and physiological effects. In animal studies, PDAA has been shown to have a low toxicity profile and is well-tolerated at high doses. PDAA has also been shown to have antioxidant properties, which may make it useful in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using PDAA in lab experiments is its versatility. PDAA can be modified to contain various functional groups, allowing for the creation of custom molecules with specific properties. However, one limitation of using PDAA in lab experiments is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for the study of PDAA. One potential application is the development of new antiviral and antibacterial drugs. PDAA has also shown potential as a chelating agent in the treatment of heavy metal poisoning. Additionally, PDAA can be modified to contain various functional groups, allowing for the creation of custom molecules with specific properties. Further research is needed to fully understand the mechanism of action of PDAA and its potential applications in various fields.
properties
IUPAC Name |
2-[4-(carboxymethyl)-3-oxopiperazin-1-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O5/c11-6-3-9(4-7(12)13)1-2-10(6)5-8(14)15/h1-5H2,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXSSZUUTJINKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1CC(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455430 | |
Record name | 1,4-Piperazinediacetic acid, 2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Piperazinediacetic acid, 2-oxo- | |
CAS RN |
717-28-2 | |
Record name | 1,4-Piperazinediacetic acid, 2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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